molecular formula C20H28N4O2S B7115430 N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide

N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide

Cat. No.: B7115430
M. Wt: 388.5 g/mol
InChI Key: OQODNGNKYDAVRF-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a piperidine ring, a pyrazole ring, and a sulfonamide group, making it a versatile molecule for different chemical reactions and biological interactions.

Properties

IUPAC Name

N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-15-10-11-24(13-16-6-4-3-5-7-16)14-19(15)22-27(25,26)20-18(17-8-9-17)12-21-23(20)2/h3-7,12,15,17,19,22H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQODNGNKYDAVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NS(=O)(=O)C2=C(C=NN2C)C3CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-(1-benzyl-4-methylpiperidin-3-yl)-4-cyclopropyl-2-methylpyrazole-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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